

Structural Analysis of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate: A Technical Guide

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Compound of Interest

Compound Name: (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the structural analysis of **(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate** and its hydrochloride salt (CAS 2305202-68-8). Due to the limited availability of published experimental data for this specific stereoisomer, this document outlines the requisite experimental protocols and data presentation formats based on established analytical techniques for similar molecules.

Introduction

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate is a chiral cyclic amino acid ester. The "trans" configuration of the amino and ester groups on the cyclopentane ring imparts specific conformational properties that are of interest in medicinal chemistry and drug design. Accurate structural elucidation is paramount for understanding its biological activity and for its application as a building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties for **(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate** hydrochloride is presented below.

Property	Value	Source
CAS Number	2305202-68-8	--INVALID-LINK--[1]
Molecular Formula	C ₈ H ₁₆ ClNO ₂	--INVALID-LINK--[1]
Molecular Weight	193.67 g/mol	--INVALID-LINK--[1]
Storage	Sealed in dry, 2-8°C	--INVALID-LINK--[1]

Spectroscopic Analysis

Detailed spectroscopic analysis is essential for confirming the chemical structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol (Illustrative): A sample of **(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate** hydrochloride (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra would be acquired on a 400 MHz or higher field spectrometer.

Data Presentation (Hypothetical):

Table 1: Hypothetical ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.20	q	2H	7.1	-OCH ₂ CH ₃
3.90	m	1H	-	H2 (CH-NH ₃ ⁺)
3.00	m	1H	-	H1 (CH-COOEt)
2.20 - 1.70	m	6H	-	Cyclopentane -CH ₂ -
1.25	t	3H	7.1	-OCH ₂ CH ₃

Table 2: Hypothetical ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (δ) ppm	Assignment
175.0	C=O (Ester)
62.0	-OCH ₂ CH ₃
54.0	C2 (CH-NH ₃ ⁺)
48.0	C1 (CH-COOEt)
30.0	Cyclopentane -CH ₂ -
28.0	Cyclopentane -CH ₂ -
22.0	Cyclopentane -CH ₂ -
14.0	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (Illustrative): The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like the hydrochloride salt, a KBr pellet or Attenuated Total Reflectance (ATR) could be used.

Data Presentation (Hypothetical):

Table 3: Hypothetical IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-2800	Broad, Strong	N-H stretch (Ammonium), C-H stretch
~1735	Strong	C=O stretch (Ester)
~1200	Strong	C-O stretch (Ester)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (Illustrative): High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) would be performed to confirm the elemental composition.

Data Presentation (Hypothetical):

Table 4: Hypothetical Mass Spectrometry Data

m/z	Ion
158.1176	[M+H] ⁺ (Calculated for C ₈ H ₁₆ NO ₂ ⁺ : 158.1176)

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including absolute stereochemistry, bond lengths, bond angles, and torsion angles.

Experimental Protocol (Illustrative): Single crystals of **(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate** hydrochloride suitable for X-ray diffraction would be grown, for example, by slow evaporation from a suitable solvent system (e.g., ethanol/ether). A crystal would be mounted on a diffractometer, and diffraction data would be collected at a low

temperature (e.g., 100 K). The structure would be solved and refined using appropriate crystallographic software.

Data Presentation (Hypothetical):

Table 5: Hypothetical Crystallographic Data

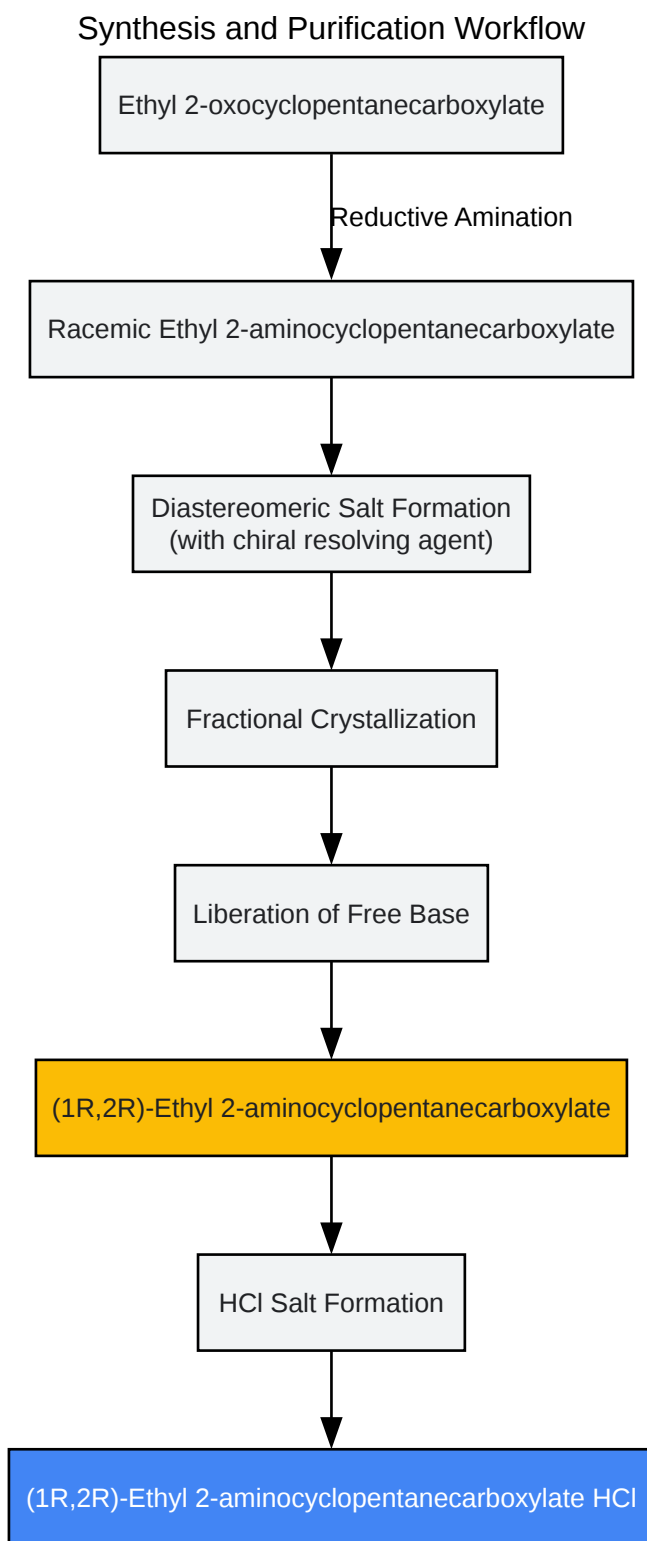
Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	6.5
b (Å)	10.2
c (Å)	15.8
α (°)	90
β (°)	90
γ (°)	90
Z	4
R-factor	< 0.05

Table 6: Hypothetical Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Angle (°)
C1-C2	1.54	C2-C1-C5	104.0
C1-C=O	1.52	O=C1-O1	125.0
C2-N	1.50	C1-C2-N	110.0

Synthesis and Purification Workflow

The synthesis of **(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate** typically involves the stereoselective reduction of an enamine or the resolution of a racemic mixture. A generalized workflow is depicted below.

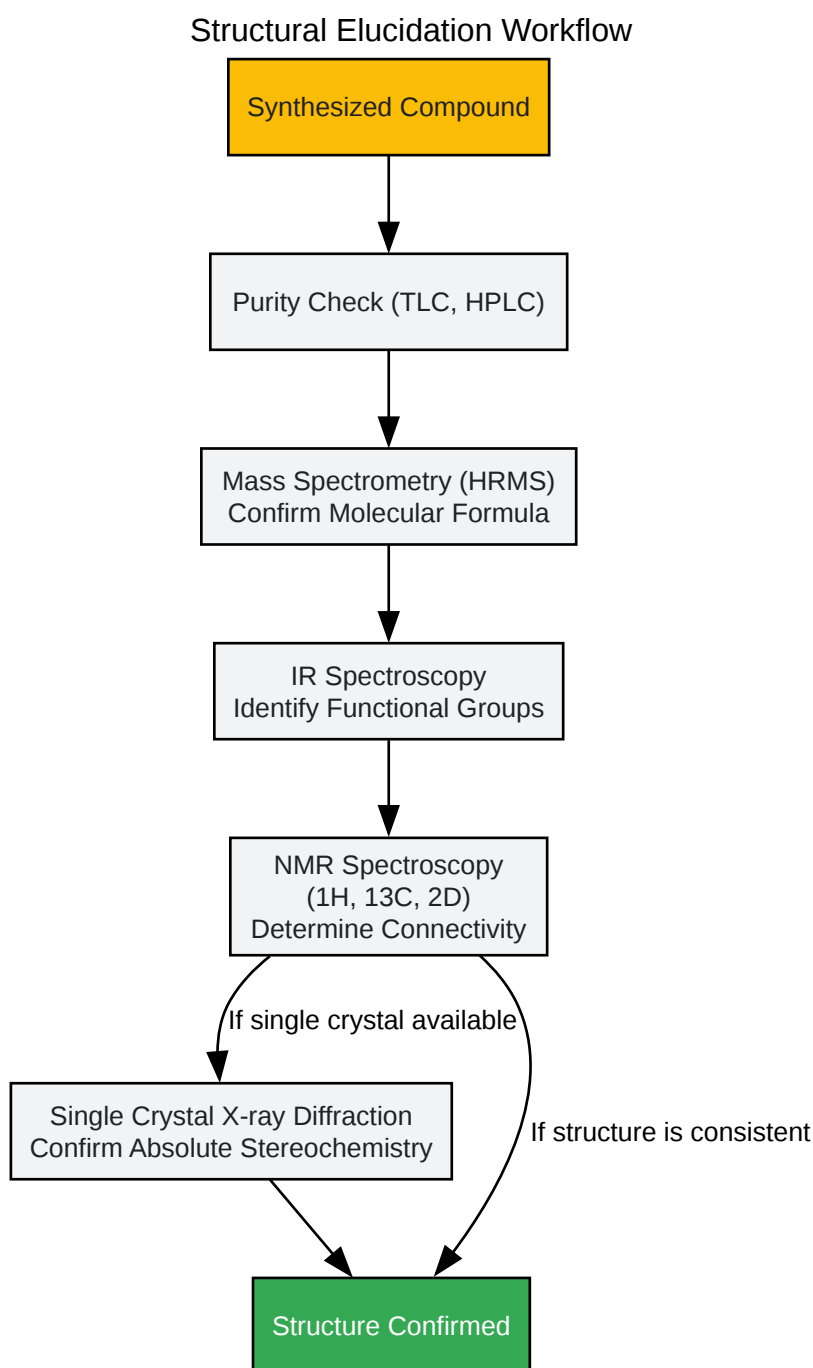


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Caption: Generalized workflow for the synthesis and purification of the target compound.

Logical Flow for Structural Elucidation

The process of confirming the structure of a newly synthesized batch of **(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate** would follow a logical progression of analytical techniques.



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Caption: Logical workflow for the complete structural elucidation of the target compound.

Conclusion

The structural analysis of **(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate** requires a combination of spectroscopic and crystallographic techniques. While specific experimental data for this stereoisomer is not readily available in the public domain, this guide provides the necessary framework for its comprehensive characterization. The detailed experimental protocols and data presentation formats outlined herein serve as a valuable resource for researchers in the field of drug discovery and development.

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References

- 1. 2305202-68-8|(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate hydrochloride|BLD Pharm [bldpharm.com]
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